3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Description
Synthesis Analysis
Synthesis of compounds similar to the one involves complex reactions, including the acetylation of primary amines, cyclization processes, and the creation of oxadiazole derivatives. For example, Kusakiewicz-Dawid et al. (2007) demonstrated the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, showcasing the use of acetic anhydride and various solvents to produce acetylated products with detailed structural and spectroscopic characterization (Kusakiewicz-Dawid et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray diffraction, NMR, and other spectroscopic methods. For instance, Naveen et al. (2021) synthesized and characterized a novel pyrazole derivative, providing insights into its molecular structure through single-crystal X-ray diffraction studies and various spectroscopic methods, highlighting the importance of molecular interactions in determining the compound's stability and properties (Naveen et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often involve nucleophilic substitution, cyclization, and acetylation. Asif et al. (2021) explored the synthesis of new oxadiazole derivatives, detailing their preparation, structural characterization, and evaluation of their antimicrobial activities, showcasing the diverse reactivity and potential applications of these compounds (Asif et al., 2021).
Physical Properties Analysis
The physical properties, including solubility, melting points, and stability, of similar compounds have been determined through empirical studies. Kumara et al. (2018) synthesized a novel pyrazole derivative and conducted a comprehensive analysis of its crystal structure, Hirshfeld surface, DFT calculations, and thermal analysis, providing valuable insights into its physical characteristics and stability (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and the mechanism of reactions, have been a focus of research. Ledenyova et al. (2018) studied the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing complex mechanisms involving ANRORC rearrangement and providing insights into the chemical properties of these compounds (Ledenyova et al., 2018).
properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N6O4/c18-10-1-2-13(12(20)5-10)29-9-15(27)21-3-4-22-16(28)17-24-14(25-30-17)8-26-7-11(19)6-23-26/h1-2,5-7H,3-4,8-9H2,(H,21,27)(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOZLOPKGIXJEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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